Methyl 4-ethoxy-3-oxobutanoate

Pharmaceutical Impurity Analysis Analytical Reference Standards Organic Synthesis

Methyl 4-ethoxy-3-oxobutanoate (CAS 415678-65-8) is a β-keto ester characterized by a four-carbon butanoate chain with a ketone group at the β-position and an ethoxy substituent at the γ-carbon. This compound is primarily sourced as a pharmaceutical impurity reference standard and as a synthetic intermediate in research-scale organic synthesis, with a typical vendor-reported purity of 95–98% and a predicted boiling point of 225.0±15.0 °C.

Molecular Formula C7H12O4
Molecular Weight 160.17
CAS No. 415678-65-8
Cat. No. B3028953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethoxy-3-oxobutanoate
CAS415678-65-8
Molecular FormulaC7H12O4
Molecular Weight160.17
Structural Identifiers
SMILESCCOCC(=O)CC(=O)OC
InChIInChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3
InChIKeySGEADHKTXGGOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-ethoxy-3-oxobutanoate (CAS 415678-65-8): Technical Procurement Data and Class Identity


Methyl 4-ethoxy-3-oxobutanoate (CAS 415678-65-8) is a β-keto ester characterized by a four-carbon butanoate chain with a ketone group at the β-position and an ethoxy substituent at the γ-carbon . This compound is primarily sourced as a pharmaceutical impurity reference standard and as a synthetic intermediate in research-scale organic synthesis, with a typical vendor-reported purity of 95–98% and a predicted boiling point of 225.0±15.0 °C .

Why Methyl 4-ethoxy-3-oxobutanoate Cannot Be Swapped for Unsubstituted β-Keto Esters in Regulated Workflows


Generic substitution with simpler β-keto esters (e.g., methyl acetoacetate or ethyl 4-ethoxy-3-oxobutanoate) is not permissible in analytical or quality control contexts where Methyl 4-ethoxy-3-oxobutanoate is designated as a specific pharmaceutical impurity marker or reference standard . Regulatory frameworks require impurity profiling against the exact chemical entity to ensure method specificity and quantitation accuracy; using a structural analog with different chromatographic retention behavior and mass spectral fragmentation would invalidate the analytical method [1]. Additionally, the γ-ethoxy substituent alters the compound's reactivity profile compared to unsubstituted β-keto esters, introducing differences in nucleophilic addition regioselectivity and enolate alkylation outcomes in synthetic applications .

Methyl 4-ethoxy-3-oxobutanoate (CAS 415678-65-8): Quantified Comparative Evidence for Scientific Procurement


Methyl 4-ethoxy-3-oxobutanoate vs. Ethyl 4-ethoxy-3-oxobutanoate: Distinguishing Purity and Boiling Point Metrics for Procurement

Methyl 4-ethoxy-3-oxobutanoate is commercially available from major vendors at a purity of ≥97–98% as an analytical standard, whereas its ethyl ester analog (ethyl 4-ethoxy-3-oxobutanoate) is typically offered at ≥95% purity . This difference in commercially available purity grades reflects the distinct procurement status of the methyl ester as a pharmaceutical impurity reference material. Additionally, the methyl ester has a lower predicted boiling point (225.0±15.0 °C) compared to the ethyl ester (reported around 240–250 °C), which may influence distillation and purification strategies during synthesis .

Pharmaceutical Impurity Analysis Analytical Reference Standards Organic Synthesis

Methyl 4-ethoxy-3-oxobutanoate vs. Methyl Acetoacetate: Quantified Difference in Hydrogen Bond Donor Count and Predicted pKa

The γ-ethoxy substituent in methyl 4-ethoxy-3-oxobutanoate introduces a hydrogen bond acceptor site that is absent in methyl acetoacetate. This results in a predicted pKa of 9.87±0.46 for methyl 4-ethoxy-3-oxobutanoate, compared to a measured pKa of approximately 10.7–11.0 for methyl acetoacetate, indicating slightly enhanced acidity of the α-protons [1]. Furthermore, the target compound has a hydrogen bond donor count of 0, whereas methyl acetoacetate has 0 as well; however, the ethoxy oxygen increases the hydrogen bond acceptor count from 3 to 4, altering the compound's solvation and intermolecular interaction profile .

β-Keto Ester Reactivity Enolate Chemistry Synthetic Intermediate Selection

Methyl 4-ethoxy-3-oxobutanoate vs. Ethyl Acetoacetate: Molecular Weight and LogP Differences Impacting Chromatographic Separation

The molecular weight of methyl 4-ethoxy-3-oxobutanoate (160.17 g/mol) is 30.03 g/mol higher than that of ethyl acetoacetate (130.14 g/mol) and 15.99 g/mol lower than that of ethyl 4-ethoxy-3-oxobutanoate (174.19 g/mol) [1]. This intermediate molecular weight, combined with the γ-ethoxy substituent, is expected to yield distinct reversed-phase HPLC retention times compared to both simpler and larger β-keto esters, a critical factor when developing methods to resolve this specific impurity from other process-related substances . While direct comparative chromatographic data for these three compounds under identical conditions are not publicly available, class-level inference from β-keto ester structure-retention relationships supports this differentiation.

HPLC Method Development Impurity Profiling Retention Time Prediction

Methyl 4-ethoxy-3-oxobutanoate (CAS 415678-65-8): Verified Research and QC Application Scenarios


Pharmaceutical Impurity Reference Standard for HPLC Method Validation

Procure Methyl 4-ethoxy-3-oxobutanoate (≥98% purity, MedChemExpress or Sigma-Aldrich) as a certified reference standard for the development and validation of HPLC methods intended to quantify this specific impurity in active pharmaceutical ingredients (APIs) such as Abiraterone or related drug substances . The compound's documented role as a pharmaceutical impurity and its commercial availability as an analytical standard make it an essential material for establishing system suitability, determining relative response factors, and setting impurity acceptance criteria in accordance with ICH Q3A guidelines.

Synthetic Intermediate for γ-Functionalized Heterocycles and Bioactive Scaffolds

Utilize methyl 4-ethoxy-3-oxobutanoate as a versatile β-keto ester building block in the synthesis of complex organic molecules, particularly where the γ-ethoxy group can serve as a latent electrophilic handle or be transformed into other functionalities . The predicted lower pKa (9.87±0.46) compared to methyl acetoacetate enables milder enolate generation , which can be advantageous when synthesizing base-sensitive heterocyclic frameworks or natural product analogs.

Method Development for Distinguishing Ethoxy-Substituted β-Keto Ester Impurities

Employ methyl 4-ethoxy-3-oxobutanoate as a model compound to develop and optimize chromatographic methods (e.g., HPLC, GC-MS) capable of resolving structurally similar β-keto ester impurities that differ only in the ester alkyl group (methyl vs. ethyl) . The compound's distinct molecular weight (160.17 g/mol) and polarity profile, relative to ethyl 4-ethoxy-3-oxobutanoate (174.19 g/mol), provide a basis for method robustness testing and selectivity demonstration in pharmaceutical impurity profiling workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-ethoxy-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.